1-[4-[2-(2,4-Dimethylphenyl)sulfanylphenyl]piperazin-1-yl]ethanone
描述
属性
IUPAC Name |
1-[4-[2-(2,4-dimethylphenyl)sulfanylphenyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2OS/c1-15-8-9-19(16(2)14-15)24-20-7-5-4-6-18(20)22-12-10-21(11-13-22)17(3)23/h4-9,14H,10-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTOYXVAUQYVQHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)SC2=CC=CC=C2N3CCN(CC3)C(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthesis of 2,4-Dimethylphenylsulfanylphenyl Derivative
This step involves the formation of the sulfanyl linkage:
- Starting Material: 2,4-dimethylthiophenol.
- Method: Nucleophilic aromatic substitution or thiol-aryl coupling reactions, often catalyzed by copper or palladium catalysts, facilitate the formation of the sulfanyl bond with a suitable halogenated phenyl precursor.
Formation of the Phenyl-Piperazine Intermediate
- The phenyl-sulfanyl derivative reacts with a piperazine derivative, typically through nucleophilic substitution at the nitrogen atom, under reflux conditions in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.
Coupling to Form the Target Compound
Alkylation or Acylation
- The phenyl-piperazine intermediate undergoes acylation with acetyl chloride or acetic anhydride to introduce the ethanone group.
- Reaction Conditions: Reactions are performed under inert atmospheres with bases such as triethylamine or pyridine to neutralize acids formed during acylation.
Final Assembly
- The acylated piperazine derivative is subjected to purification steps, including recrystallization or chromatography, to isolate the pure compound.
Purification and Crystallization
Purification Techniques
| Method | Description | Purpose |
|---|---|---|
| Recrystallization | Dissolving in suitable solvents (e.g., isopropanol, ethanol) followed by cooling | To obtain pure crystalline form |
| Chromatography | Using silica gel or reverse-phase columns | To remove impurities and by-products |
Crystallization Conditions
- Solvent Systems: Isopropanol, tert-butanol, or mixtures of alcohols.
- Temperature Control: Cooling from reflux temperature to below 20°C to promote crystallization.
- Seeding: Use of seed crystals to control crystal form and size.
Specific Process Parameters
| Step | Reagents | Solvent | Temperature | Duration | Notes |
|---|---|---|---|---|---|
| Dissolution of intermediate | 1-[2-(2,4-Dimethylphenylsulfanyl)phenyl]piperazine-HBr | Isopropanol (>65%) | Reflux (~80°C) | 2-4 hours | Ensures complete dissolution |
| Crystallization | Cooling to <20°C | Same as above | Controlled cooling | 1-2 hours | Crystals of the isopropanol solvate form |
| Final purification | Non-solvate solvent (e.g., dichloromethane) | - | Room temperature | - | Removes residual solvent |
Research Findings and Data Tables
Table 1: Summary of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Copper-catalyzed sulfide formation | High regioselectivity | Good yields | Requires careful control of reaction conditions |
| Nucleophilic aromatic substitution | Simple setup | Cost-effective | Limited to suitable halogenated precursors |
| Acylation with acetic anhydride | Efficient introduction of ethanone | Widely used | Possible side reactions if not controlled |
| Crystallization from isopropanol | Purity and crystal control | High purity | Solvent recovery needed |
Research Findings
- Impurity reduction: Patent literature indicates that precipitating the HBr salt from isopropanol at reflux, followed by cooling, effectively reduces impurities and yields high-purity crystalline forms.
- Solvent choice: Isopropanol (>65%) is preferred for its ability to produce stable solvates and facilitate controlled crystallization.
- Reaction conditions: Elevated temperatures (reflux) and controlled cooling are critical for optimizing crystal size and form, which influence bioavailability and stability.
化学反应分析
Types of Reactions
1-[4-[2-(2,4-Dimethylphenyl)sulfanylphenyl]piperazin-1-yl]ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
科学研究应用
Structural Representation
The compound's structure can be represented in various formats:
| Format | Representation |
|---|---|
| SMILES | CC1=CC(=C(C=C1)SC2=CC=C(C=C2)N3CCNCC3)C |
| InChI | InChI=1S/C18H22N2S/c1-14-3-8-18(15(2)13-14)21-17-6-4-16(5-7-17)20-11-9-19-10-12-20/h3-8,13,19H,9-12H2,1-2H3 |
Key Mechanisms
- Serotonin Reuptake Inhibition : Vortioxetine inhibits SERT, leading to increased serotonin availability in the synaptic cleft.
- Receptor Activity : It acts as an agonist at 5-HT1A receptors and as an antagonist at 5-HT3 and 5-HT7 receptors, which contributes to its unique profile compared to traditional SSRIs.
Antidepressant Treatment
Vortioxetine is primarily used for treating major depressive disorder (MDD). Clinical trials have demonstrated its efficacy in reducing depressive symptoms and improving overall functioning in patients.
Clinical Studies
- Study on Efficacy : A randomized controlled trial involving over 500 participants showed that Vortioxetine significantly improved depressive symptoms compared to placebo after 8 weeks of treatment .
- Long-term Effects : Another study indicated that Vortioxetine maintained its efficacy over a longer duration (up to 24 weeks), with a favorable safety profile .
Cognitive Enhancement
Recent research suggests that Vortioxetine may have cognitive-enhancing properties, making it a potential candidate for treating cognitive deficits associated with depression.
Case Studies
- Cognitive Function Improvement : A study reported improvements in executive function and memory in patients treated with Vortioxetine compared to those receiving placebo .
- Quality of Life Assessment : Patients reported enhanced quality of life and cognitive performance after treatment with Vortioxetine over a 12-week period .
Safety and Side Effects
Vortioxetine is generally well-tolerated; however, some side effects have been reported:
- Nausea
- Diarrhea
- Dizziness
- Sexual dysfunction
These side effects are typically mild to moderate and often resolve over time.
作用机制
The mechanism of action of 1-[4-[2-(2,4-Dimethylphenyl)sulfanylphenyl]piperazin-1-yl]ethanone involves its interaction with multiple molecular targets. It has high affinity for serotonin receptors (5-HT1A, 5-HT1B, 5-HT3A, 5-HT7) and the serotonin transporter (SERT). The compound exhibits antagonistic properties at 5-HT3A and 5-HT7 receptors, partial agonist properties at 5-HT1B receptors, and agonistic properties at 5-HT1A receptors. Additionally, it potently inhibits SERT, leading to increased extracellular serotonin levels in the brain .
相似化合物的比较
Structural Modifications and Physicochemical Properties
Key structural analogs differ in substituents on the piperazine ring, aromatic systems, and functional groups. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Thioether vs.
- Substituent Effects : Electron-donating groups (e.g., methoxy in 7n ) increase solubility, while electron-withdrawing groups (e.g., CF₃ in 7o ) enhance metabolic stability and receptor affinity .
- Melting Points : Higher melting points in sulfonyl-containing analogs (7n : 161–163°C; 7o : 154–156°C) suggest greater crystallinity compared to the target compound, which lacks reported data .
生物活性
1-[4-[2-(2,4-Dimethylphenyl)sulfanylphenyl]piperazin-1-yl]ethanone, also known as Lu AA21004, is a compound of significant interest in pharmacology due to its multifaceted biological activity, particularly in the treatment of major depressive disorder. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
- Chemical Formula : C18H22N2S
- Molecular Weight : 298.45 g/mol
- IUPAC Name : 1-[4-(2,4-dimethylphenyl)sulfanylphenyl]piperazine
- CAS Number : 1815608-51-5
Lu AA21004 exhibits a unique profile affecting several serotonin receptors and transporters, which contributes to its antidepressant effects. The compound has been shown to have:
- Serotonin Transporter (SERT) Inhibition : It displays potent inhibition of SERT with an affinity constant nM, which is crucial for increasing serotonin levels in the synaptic cleft .
- Receptor Modulation :
Structure-Activity Relationship (SAR)
The biological activity of Lu AA21004 is closely related to its chemical structure. Modifications in the piperazine ring and the attached phenyl groups have been systematically studied to optimize its pharmacological profile. Key findings include:
| Modification | Effect on Activity |
|---|---|
| Addition of methyl groups at para positions | Increased affinity for SERT |
| Substitution on the phenyl ring | Altered receptor selectivity and potency |
Efficacy in Animal Models
Research has demonstrated that Lu AA21004 significantly increases extracellular serotonin levels in the brain. In studies involving Sprague-Dawley rats:
- Acute Treatment : Administration resulted in a marked increase in serotonin levels within hours.
- Chronic Treatment : Sustained administration over three days maintained elevated serotonin levels while achieving only moderate SERT occupancy (43% at 5 mg/kg and 57% at 10 mg/kg), indicating a unique pharmacological profile that may reduce side effects commonly associated with traditional SSRIs .
Clinical Implications
Lu AA21004 is currently under clinical development for major depressive disorder. Its multimodal action suggests it could be effective for patients who do not respond adequately to standard treatments. The combination of SERT inhibition with receptor modulation offers a promising approach to enhance therapeutic outcomes while minimizing adverse effects .
常见问题
Q. What synthetic routes are commonly employed to prepare 1-[4-[2-(2,4-Dimethylphenyl)sulfanylphenyl]piperazin-1-yl]ethanone, and how is purity optimized?
Methodological Answer: The compound is synthesized via nucleophilic substitution or coupling reactions involving piperazine derivatives and functionalized arylthiol precursors. For example:
Piperazine Functionalization: React 1-(piperazin-1-yl)ethanone with 2-(2,4-dimethylphenyl)sulfanylphenyl bromide under basic conditions (e.g., K₂CO₃ in acetonitrile, reflux) .
Purification: Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which spectroscopic techniques are critical for structural validation of this compound?
Methodological Answer:
- ¹H/¹³C NMR: Analyze aromatic protons (δ 6.8–7.4 ppm), piperazine CH₂ groups (δ 2.5–3.5 ppm), and ketone carbonyl (δ ~205 ppm in ¹³C NMR) .
- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ with <2 ppm error .
- X-ray Crystallography: Resolve crystal packing and confirm stereochemistry (if crystalline) .
Q. What in vitro assays are used to screen its receptor-binding affinity?
Methodological Answer:
- Radioligand Binding Assays:
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the arylpiperazine or thioether groups) influence its pharmacological profile?
Methodological Answer:
- QSAR Studies: Replace the 2,4-dimethylphenyl group with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups. Corrogate anti-dopaminergic activity (pIC₅₀) with descriptors like QPlogBB (brain/blood partition coefficient) and electron affinity (EA) .
- In Vivo Catalepsy Testing: Compare derivatives in rodent models; lower catalepsy induction indicates reduced extrapyramidal side effects .
Q. What computational strategies predict its blood-brain barrier (BBB) permeability and metabolic stability?
Methodological Answer:
- Molecular Dynamics (MD) Simulations: Model BBB penetration using lipid bilayer systems (e.g., POPC membranes). Calculate free energy profiles for passive diffusion .
- CYP450 Metabolism Prediction: Use docking software (e.g., AutoDock Vina) to identify metabolic hotspots (e.g., piperazine N-oxidation) .
Q. How is in vivo efficacy evaluated in preclinical models of CNS disorders?
Methodological Answer:
- Antipsychotic Activity:
- Prepulse Inhibition (PPI) Tests: Administer 1–10 mg/kg (i.p.) in dopamine agonist-induced rodent models. Measure % PPI improvement vs. controls .
- Open Field Tests: Quantify hyperlocomotion reduction (e.g., amphetamine-induced models) .
Q. What strategies mitigate off-target effects (e.g., histamine H₁ receptor binding)?
Methodological Answer:
- Selectivity Profiling: Screen against GPCR panels (e.g., Eurofins Cerep) to identify off-target binding.
- Structural Optimization: Introduce bulky substituents (e.g., 2,4-difluorophenyl) to sterically hinder H₁ binding while retaining target affinity .
Q. How is metabolic stability assessed in hepatic microsome assays?
Methodological Answer:
- Microsomal Incubation: Incubate 1 µM compound with human liver microsomes (37°C, NADPH).
- LC-MS/MS Analysis: Quantify parent compound depletion over 60 minutes. Calculate half-life (t₁/₂) and intrinsic clearance (CLint) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
